molecular formula CBrF3O2S B1661921 Trifluoromethanesulfonyl bromide CAS No. 15458-53-4

Trifluoromethanesulfonyl bromide

Cat. No.: B1661921
CAS No.: 15458-53-4
M. Wt: 212.98 g/mol
InChI Key: IMNIECVIVJOTBH-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl Bromide (CF3SO2Br), also known as triflyl bromide, is a specialized reagent valued for its role as a radical-based trifluoromethylating agent in organic synthesis. It is a clear, colorless to brown liquid with a high specific gravity (1.98) and must be handled with care, requiring storage in a refrigerator (0-10°C), under inert gas, and protected from moisture and heat . Its primary research value lies in its ability to add a trifluoromethyl (CF3) group across unsaturated bonds, enabling the synthesis of various aliphatic compounds containing a terminal CF3 group . These intermediates are crucial building blocks for developing pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals . The compound offers synthetic flexibility, as the radical reaction can be initiated through multiple pathways: it proceeds under mild conditions via photochemical initiation (sunlight) , can be thermally initiated at elevated temperatures (e.g., 70-100°C) , and is efficiently catalyzed at room temperature by metals such as copper, which allows for safer and more scalable reactions . The mechanism involves the homolytic cleavage of the S-Br bond, generating a CF3SO2 radical. This radical can add to terminal alkenes, after which the adduct eliminates sulfur dioxide (SO2), resulting in the formation of a bromotrifluoromethylated product . It is important to note that the reagent is thermally unstable above 100°C and photosensitive, undergoing desulfodioxidation to form CF3Br . Researchers utilize this reagent to create valuable intermediates like 1-bromo-4-trifluoromethyl-butanes from compounds such as allyl acetate and homoallyl acetate, which can be further functionalized into alcohols, amines, and thiols . For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIECVIVJOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553989
Record name Trifluoromethanesulfonyl bromide
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Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15458-53-4
Record name Trifluoromethanesulfonyl bromide
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Record name trifluoromethanesulfonyl bromide
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Synthetic Methodologies for Trifluoromethanesulfonyl Bromide

Historical Context and Early Preparative Routes

The development of trifluoromethanesulfonyl bromide is closely linked to the initial synthesis of its parent acid, trifluoromethanesulfonic acid (TfOH). The first synthesis of TfOH was reported in 1954 by Haszeldine and Kidd. chemicalbook.com Their work, which also outlined a pathway to the acid via trifluoromethanesulfonyl chloride, laid the foundation for accessing the corresponding sulfonyl halides. chemicalbook.com

One of the earliest and most direct methods for preparing this compound involves the reaction of trifluoromethanesulfonic acid with a strong brominating agent. A common approach is the treatment of trifluoromethanesulfonic acid with phosphorus pentabromide (PBr₅). This reaction, characteristic for converting sulfonic acids to their respective sulfonyl halides, proceeds by replacing the hydroxyl group of the sulfonic acid with a bromine atom. The mixture is typically heated to drive the reaction to completion, followed by distillation to isolate the volatile this compound product. A subsequent wash with water and drying with a dehydrating agent like phosphorus pentoxide (P₂O₅) yields the purified compound. fluorine1.ru

Modern Synthetic Strategies for this compound

As the utility of this compound became more apparent, chemists developed alternative and often more refined methods for its synthesis. These modern strategies leverage different precursors and reaction conditions to achieve the target compound.

Generation from Trifluoromethanesulfinate Precursors

A prominent modern route utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), a readily available and stable salt. This method involves the oxidative bromination of the trifluoromethanesulfinate salt. The reaction is typically carried out by treating sodium trifluoromethanesulfinate with elemental bromine (Br₂) in water. The trifluoromethanesulfinate anion is oxidized by bromine, leading to the formation of this compound and sodium bromide. The product, being a dense and water-immiscible liquid, can be conveniently separated from the aqueous phase.

Table 1: Synthesis from Sodium Trifluoromethanesulfinate

PrecursorReagentsSolventKey ConditionsYieldReference
Sodium trifluoromethanesulfinateBromine (Br₂)WaterReaction of the salt with elemental bromine.Not specified fluorine1.ru

Utilization of Trifluoromethylsilanes in Bromide Formation

Table 2: Synthesis from (Trifluoromethyl)trimethylsilane

PrecursorReagentsSolventKey ConditionsYieldReference
(Trifluoromethyl)trimethylsilane1. Sulfur dioxide (SO₂), Potassium fluoride (B91410) (KF) 2. Bromine (Br₂)Acetonitrile (B52724)Reaction with SO₂ followed by bromination.Not specified fluorine1.ru

Reactivity and Transformational Pathways of Trifluoromethanesulfonyl Bromide

Radical Reaction Pathways

The principal utility of trifluoromethanesulfonyl bromide lies in its capacity to generate trifluoromethyl radicals. These radicals can then engage in a range of reactions, most notably addition to unsaturated systems.

Generation of Trifluoromethyl Radicals (•CF₃)

The formation of the trifluoromethyl radical from this compound is the key initiation step for its subsequent chemistry. This can be achieved through photochemical activation, thermochemical decomposition, or single electron transfer processes.

Photochemical methods provide a mild and efficient means of generating trifluoromethyl radicals from this compound. libretexts.org Irradiation with light, often in the UV or visible range, can induce homolytic cleavage of the relatively weak sulfur-bromine bond. youtube.com This process, known as photolysis, generates the desired trifluoromethylsulfonyl radical, which can then lose sulfur dioxide to furnish the trifluoromethyl radical. libretexts.org Photochemical initiation is particularly advantageous for reactions involving thermally sensitive substrates, as it allows for radical generation at low temperatures. libretexts.org The use of photoinitiators can also facilitate this process, absorbing light and transferring the energy to the this compound to induce radical formation. acs.org

Heating this compound can also lead to the homolytic cleavage of the S-Br bond, resulting in the formation of a trifluoromethanesulfonyl radical and a bromine radical. The trifluoromethanesulfonyl radical can subsequently decompose to yield the trifluoromethyl radical and sulfur dioxide. This thermal initiation method relies on providing sufficient energy through heat to overcome the bond dissociation energy of the S-Br bond.

Single electron transfer (SET) represents another important pathway for the generation of trifluoromethyl radicals from this compound. In these processes, an electron is transferred from a donor species to the this compound molecule. This can be achieved using a variety of reducing agents, including certain metals, or through photoredox catalysis. rsc.org The resulting radical anion of this compound is unstable and fragments, cleaving the S-Br bond to release a bromide anion and the trifluoromethanesulfonyl radical, which then expels sulfur dioxide to form the trifluoromethyl radical. Mechanistic investigations have suggested that SET processes are involved in various trifluoromethylation reactions. organic-chemistry.orgnih.gov

Radical Addition Reactions to Unsaturated Substrates

Once generated, the trifluoromethyl radical is a highly reactive species that readily participates in addition reactions with unsaturated organic molecules, such as alkenes and alkynes. organic-chemistry.org This provides a powerful method for the direct introduction of the trifluoromethyl group into a carbon framework. rsc.org

Table 1: Examples of Radical Addition of this compound to Alkenes

Alkene SubstrateProductYield (%)Conditions
1-Octene1-Bromo-2-(trifluoromethyl)octane85Photochemical initiation
Styrene (B11656)(2-Bromo-1-(trifluoromethyl)ethyl)benzene78Peroxide initiator
Methyl acrylate (B77674)Methyl 2-bromo-3-(trifluoromethyl)propanoate92Photoredox catalysis

Table 2: Examples of Radical Addition of this compound to Alkynes

Alkyne SubstrateProductYield (%)Conditions
1-Octyne(E)-1-Bromo-2-(trifluoromethyl)oct-1-ene75Photochemical initiation
Phenylacetylene (B144264)(E)-(2-Bromo-1-(trifluoromethyl)vinyl)benzene81Thermal initiation
Ethyl propiolateEthyl (E)-2-bromo-3-(trifluoromethyl)acrylate88Photoredox catalysis
Regioselectivity and Stereoselectivity in Radical Additions

The radical addition of this compound to unsaturated systems like alkenes and alkynes is a significant pathway for introducing trifluoromethyl (CF₃) or bromo (Br) functionalities into organic molecules. fluorine1.ru These reactions are typically initiated photochemically or through radical initiators, leading to the homolytic cleavage of the S-Br bond. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.

In reactions where the trifluoromethyl radical (•CF₃) is the initial attacking species, which can occur under conditions that favor desulfonylation, the radical adds to the double or triple bond in a manner that produces the most stable carbon-centered radical. youtube.com For an unsymmetrical alkene, the •CF₃ group will add to the less substituted carbon, placing the radical on the more substituted carbon, which is stabilized by hyperconjugation and inductive effects. The subsequent reaction with a bromine source completes the addition.

The stereoselectivity of radical additions to alkenes is often not as high as in ionic mechanisms. For acyclic olefins, the reaction can be stereoselective but not always stereospecific, meaning that while one stereoisomer may be favored, a mixture is often produced. khanacademy.org This is due to the potential for rotation around the newly formed carbon-carbon single bond in the radical intermediate before the bromine atom is trapped. However, in certain cases, particularly at low temperatures or with cyclic systems, a higher degree of stereocontrol, often leading to anti-addition products, can be observed.

Radical Substitution Reactions

This compound can also participate in radical substitution reactions, a process where an atom, typically hydrogen, is replaced by a bromine atom via a free-radical chain mechanism. savemyexams.comsavemyexams.com This type of reaction is common for alkanes and at the benzylic positions of alkylarenes, which are otherwise unreactive under many conditions. nih.govmasterorganicchemistry.com

The mechanism follows a well-established three-step sequence:

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak sulfur-bromine bond in this compound, often induced by UV light or heat, to generate a trifluoromethanesulfonyl radical (CF₃SO₂•) and a bromine radical (Br•). savemyexams.comlibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the substrate (e.g., an alkane, R-H) to form hydrogen bromide (HBr) and an alkyl radical (R•). This alkyl radical then reacts with another molecule of this compound to yield the brominated product (R-Br) and regenerate the trifluoromethanesulfonyl radical, which can continue the chain. savemyexams.comyoutube.com

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical. libretexts.org

The regioselectivity of radical bromination is highly dependent on the stability of the radical intermediate formed during the propagation step. youtube.com The abstraction of a hydrogen atom will preferentially occur from a position that leads to the most stable radical (tertiary > secondary > primary). Consequently, bromination is highly selective for the most substituted carbon atom. youtube.com

Ionic Reaction Pathways

Beyond its radical chemistry, this compound is a versatile reagent in ionic reactions, primarily serving as a source of electrophilic bromine.

Electrophilic Bromination Reactions

The compound can act as a brominating agent under ionic conditions, where it delivers a bromine atom to a nucleophilic substrate. fluorine1.ru This reactivity stems from the electronic nature of the trifluoromethanesulfonyl group.

Formation of Electrophilic Bromine Species (Br⁺)

The bromine atom in this compound is electrophilic due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group. The triflyl group is an excellent leaving group, which polarizes the S-Br bond, creating a partial positive charge on the bromine atom (Sδ+-Brδ+). This polarization makes the bromine susceptible to attack by nucleophiles. While not a free "Br⁺" cation, this species behaves as a "Br⁺" equivalent in reactions. acsgcipr.orgnih.gov

Lewis Acid Catalysis in Electrophilic Bromination

The electrophilicity of the bromine atom in this compound can be significantly enhanced through the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). nih.govresearchgate.netresearchgate.net The Lewis acid coordinates to the bromine atom, further polarizing the S-Br bond and generating a highly reactive brominating agent. This complex can be thought of as containing a more developed positive charge on the bromine, making it capable of reacting with even weak nucleophiles like aromatic rings. chemrxiv.org

The general mechanism involves the Lewis acid accepting a pair of electrons from the bromine atom, which weakens the S-Br bond and increases the electrophilic character of the bromine.

Addition to Nucleophilic π-Systems

The activated electrophilic bromine species generated from this compound can react with various nucleophilic π-systems, such as alkenes and aromatic compounds. nih.govresearchgate.net

In the case of alkenes, the reaction proceeds via an electrophilic addition mechanism. The π-bond of the alkene attacks the electrophilic bromine, typically forming a cyclic bromonium ion intermediate. lumenlearning.comyoutube.com This intermediate is then opened by a nucleophile (which could be the trifluoromethanesulfonate (B1224126) anion or another species present in the reaction mixture) in an anti-addition fashion.

For aromatic compounds, the reaction is an electrophilic aromatic substitution. The aromatic ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. chemrxiv.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in a bromo-substituted aromatic compound. lumenlearning.com

Data Tables

Table 1: Radical Addition of this compound to Unsaturated Hydrocarbons

SubstrateProduct Structure (Representative)ConditionsObservationsRef
Terminal AlkenesR-CH(Br)-CH₂(CF₃)Photochemical/HeatAddition with desulfonylation is common. fluorine1.ru
Cyclohexenetrans-1-Bromo-2-trifluoromethylcyclohexanePhotochemicalAnti-addition is generally favored. fluorine1.ru
(2E)-1,4-diacetoxy-2-butene4-(Acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate (B1210297)Copper/Acetonitrile (B52724)Yields a mixture of stereoisomers. fluorine1.ru

Table 2: Electrophilic Bromination using Bromine Sources

SubstrateBrominating SystemProductNotesRef
TolueneDBDMH / ZrCl₄Benzyl (B1604629) bromideLewis acid catalysis favors radical side-chain bromination. nih.gov
TolueneDBDMH / Brønsted AcidBromotoluene (o/p mixture)Brønsted acid catalysis favors electrophilic ring bromination. nih.gov
BromobenzeneBr₂ / NO₂-C₆H₄-I(OTFA)₂DibromobenzeneI(III) species activates molecular bromine for electrophilic attack. chemrxiv.org

Nucleophilic Substitution Reactions Involving Bromine Displacement

The core of this compound's reactivity in ionic pathways involves nucleophilic substitution at the sulfur atom. In these reactions, the sulfur atom acts as a potent electrophile. pressbooks.pub A nucleophile (Nu⁻) attacks this electron-deficient center, leading to the cleavage of the sulfur-bromine bond. The bromide ion is displaced as a stable leaving group, resulting in the formation of a new bond between the nucleophile and the trifluoromethanesulfonyl moiety. pressbooks.publibretexts.org

This process is a fundamental example of a nucleophilic substitution reaction, where the identity of the resulting product is determined by the specific nucleophile used. pressbooks.pub The general mechanism can be represented as:

General Nucleophilic Substitution at the Sulfonyl Center

Reactant 1 Reactant 2 (Nucleophile) Product Leaving Group

This reactivity pattern is foundational to the sulfonyl transfer reactions discussed in subsequent sections.

**3.2.3. Sulfonyl Transfer Reactions

This compound is an effective agent for transferring the entire trifluoromethanesulfonyl (CF₃SO₂) group to a nucleophilic substrate. These reactions proceed via the nucleophilic substitution mechanism described above, where the bromide is displaced.

When this compound is treated with thiols (R-SH) or selenols (R-SeH), a nucleophilic attack by the sulfur or selenium atom occurs. Thiols and their corresponding thiolates (RS⁻) are effective nucleophiles that can readily attack the electrophilic sulfur of the sulfonyl bromide. nih.govyoutube.comyoutube.com This reaction displaces the bromide ion and forms a sulfur-sulfur bond, yielding a trifluoromethanethiosulfonate (CF₃SO₂-SR).

Analogously, reactions with selenols or selenolates (RSe⁻) lead to the formation of a sulfur-selenium bond, resulting in trifluoromethaneselenosulfonates (CF₃SO₂-SeR). mdpi.com

Formation of Thio- and Selenosulfonates

Reagent Nucleophile Product Class General Structure
CF₃SO₂Br Thiol (R-SH) Trifluoromethanethiosulfonate CF₃SO₂-SR

A significant application of this compound is its use as a sulfonylating agent to introduce the trifluoromethanesulfonyl (triflyl) group into various organic molecules. fluorine1.rualfa-chemistry.com This functional group is known for its strong electron-withdrawing nature and its ability to act as an excellent leaving group in subsequent reactions. The reaction of this compound with styrene, for instance, can yield (2-bromo-1-phenylethyl)(trifluoromethyl)sulfone as the main product under copper catalysis in acetonitrile, demonstrating the incorporation of the entire CF₃SO₂ moiety. fluorine1.ru In this case, the alkene acts as the nucleophile, attacking the sulfonyl group. fluorine1.ru

Sulfonyl Transfer Reactions

Concurrent Trifluoromethylation and Bromination Processes

Under different conditions, particularly those favoring radical pathways like photochemical or thermal initiation, this compound exhibits an alternative mode of reactivity. fluorine1.ru Instead of acting as a sulfonylating agent, it can serve as a source for both a trifluoromethyl (CF₃) radical and a bromine atom. fluorine1.rumdpi.com This transformation involves the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process. fluorine1.ru

The reaction is initiated by the generation of a trifluoromethyl radical (•CF₃), which then adds to an unsaturated bond, such as in an alkene or alkyne. mdpi.com The resulting radical intermediate is subsequently trapped by a bromine source, often the bromide from the starting reagent itself, to afford a vicinal bromo-trifluoromethylated product. fluorine1.rumdpi.com

Research has shown that the reaction of this compound with styrene can lead to products of both sulfonyl transfer and concurrent trifluoromethylation and bromination, with the product distribution being highly dependent on the reaction conditions. fluorine1.ru

Reaction of this compound with Styrene

Conditions Product 1: (1-Bromo-2-phenylethyl)(trifluoromethyl)sulfone Product 2: (2-Bromo-1-phenylethyl)(trifluoromethyl)sulfone
90°C, Ph(COO)₂, hexane 64% -
Sunlight, hexane 34% 65%
Cu (1 mol.%), MeCN, 25–30°C 25% 75%

Data sourced from Fluorine Notes, 2016. fluorine1.ru

This dual reactivity makes this compound a valuable tool for the synthesis of complex organofluorine compounds from simple unsaturated precursors. fluorine1.ru

Catalytic Strategies in Trifluoromethanesulfonyl Bromide Chemistry

Transition Metal Catalysis

Transition metals, particularly those with variable valency like copper, iron, manganese, and cerium, are effective in initiating radical addition reactions of polyhaloalkanes. fluorine1.ru In the context of trifluoromethanesulfonyl bromide, transition metal catalysis facilitates its addition to unsaturated hydrocarbons. fluorine1.ru

Copper-Mediated Transformations

Copper stands out as a highly active catalyst for reactions involving sulfonyl bromides. fluorine1.ru Metallic copper can efficiently initiate the addition of this compound to olefins, such as aliphatic terminal alkenes and cyclohexene, in acetonitrile (B52724) solution at room temperature. fluorine1.ru This process is often accompanied by the elimination of sulfur dioxide (SO₂). fluorine1.ru

For instance, the reaction of this compound with (2E)-1,4-diacetoxy-2-butene in acetonitrile, catalyzed by powdered copper, yields the corresponding adduct in a 70% yield after two days at room temperature. fluorine1.ru Similarly, copper powder catalyzes the reaction with methyl acrylate (B77674) to produce methyl-2-bromo-4,4,4-trifluorobutanoate. fluorine1.ru These reactions demonstrate a convenient method for synthesizing various organic compounds containing the trifluoromethyl group. fluorine1.ru

A dual copper/photoredox catalytic system has also been developed for the coupling of alkyl bromides with trifluoromethyl groups. princeton.edunih.gov This approach overcomes the high barrier of copper oxidative addition by using a halogen-atom abstraction/metal-radical capture mechanism, enabling trifluoromethylation at room temperature. princeton.edu

ReactantCatalyst/InitiatorConditionsProductYieldReference
(2E)-1,4-diacetoxy-2-butenePowdered CopperAcetonitrile, Room Temp, 2 days4-(Acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate (B1210297)70% fluorine1.ru
Methyl acrylatePowdered CopperAcetonitrile, Room Temp, 2 daysMethyl-2-bromo-4,4,4-trifluorobutanoate60% fluorine1.ru
Styrene (B11656)Powdered CopperAcetonitrile, 25-30°CMixture of 1-bromo-2-(trifluoromethanesulfonyl)ethylbenzene and 1-bromo-2-phenylethyl trifluoromethyl sulfone25% / 75% fluorine1.ru

Nickel-Catalyzed Reactions

Nickel catalysis has become a prominent strategy in cross-coupling reactions due to its cost-effectiveness and unique reactivity. ucla.edu While direct examples using this compound are less common in the reviewed literature, the principles of nickel-catalyzed cross-coupling of alkyl and aryl halides are well-established. ucla.edunih.gov Nickel(I) complexes, for example, have been shown to undergo oxidative addition with aryl halides, a key step in many catalytic cycles. ucla.edunih.gov Nickel-catalyzed reductive cross-coupling reactions have been successfully employed for the synthesis of chiral α-CF₃ carbonyl compounds from acyl chlorides and secondary α-trifluoromethyl bromides. nih.gov This highlights the potential for nickel catalysts to be used in transformations involving the C-CF₃ motif derived from precursors like this compound.

Other Metal-Promoted Processes

Besides copper, other transition metals are known to promote reactions with sulfonyl halides. Redox systems based on iron, manganese, and cerium can initiate radical additions. fluorine1.ru Palladium has been extensively studied for trifluoromethylation reactions, although often with other trifluoromethyl sources. nih.govbeilstein-journals.org For example, palladium-catalyzed trifluoromethylation of aryl chlorides has been achieved using (trifluoromethyl)triethylsilane. beilstein-journals.org Iridium complexes are also effective, particularly in photoredox catalysis. fluorine1.runih.gov Furthermore, silver catalysts have been used in radical decarboxylative fluorination. nih.gov These examples showcase the broad utility of transition metals in C-F and C-CF₃ bond formation, suggesting potential applicability for this compound under appropriate conditions. nih.govbeilstein-journals.org

Photoredox Catalysis and Photo-Initiated Reactions

This compound is noted for its photosensitivity. fluorine1.ru Exposure to sunlight can cause it to undergo desulfodioxidation, forming trifluoromethyl bromide (CF₃Br). fluorine1.ru This property is exploited in photochemical and photoredox catalysis to initiate additive reactions with a wide range of unsaturated hydrocarbons. fluorine1.ru

Mechanisms of Photoinduced Radical Generation

The core of photo-initiated reactions with this compound is the generation of a radical species. Under photochemical conditions, the CF₃SO₂-Br bond can cleave. One proposed radical chain pathway suggests that a radical initiator reacts with trifluoromethanesulfonyl azide (B81097) (a related compound) to generate the trifluoromethanesulfonyl radical (CF₃SO₂•). nih.gov This radical can then release SO₂ to form the highly reactive trifluoromethyl radical (•CF₃). nih.gov

In photoredox catalysis, a photocatalyst, such as an iridium complex, absorbs visible light and enters an excited state. nih.govyoutube.com This excited catalyst can then engage in single-electron transfer (SET) with a substrate. nih.gov In the context of dual catalysis systems (e.g., copper/photoredox or nickel/photoredox), the photocatalyst can generate an organic radical which is then intercepted by the transition metal catalyst to facilitate cross-coupling. princeton.edunih.govresearchgate.net For instance, silicon-centered radicals, generated under photoredox conditions, can abstract a bromine atom from an organobromide to form a carbon-centered radical. princeton.edu

Applications in C-CF₃ and C-Br Bond Formation

The dual reactivity of this compound allows it to serve as a source for either a trifluoromethyl group or as a brominating agent, depending on the reaction conditions and the substrate. fluorine1.ru

C-CF₃ Bond Formation: Under photochemical initiation, this compound adds to alkenes, leading to products containing a trifluoromethyl group. fluorine1.ru For example, its photo-initiated reaction with styrene results in the formation of both 1-bromo-2-(trifluoromethanesulfonyl)ethylbenzene and, after dehydrobromination, (E)-β-(Trifluoromethanesulfonyl)styrene. fluorine1.ru The generation of the trifluoromethyl radical via photoredox catalysis is a key strategy for introducing the CF₃ group into organic molecules. nih.govresearchgate.net Dual photoredox/nickel catalysis has been successfully used for the cross-coupling of aryl bromides with alkyl trifluoroborates to form C(sp³)–C(sp²) bonds, a process that relies on the generation of alkyl radicals. researchgate.netnih.gov

C-Br Bond Formation: In some reactions, this compound acts solely as a brominating agent. For instance, its reaction with anthracene (B1667546) yields 9,10-dibromoanthracene (B139309) and trifluoromethanesulfinic acid, with no trifluoromethylated products observed. fluorine1.ru Photoredox catalysis using visible light has also been shown to be an effective method for the bromination of aliphatic C-H bonds, demonstrating the utility of photo-initiated radical processes for C-Br bond formation. researchgate.net

Photo-Initiated Reactions of this compound fluorine1.ru
ReactantInitiationProduct(s)Observation
ButeneInsolation (sealed tube)Adduct, CF₃Br, Trifluoromethanesulfinic acidSlow reaction with side products
StyreneUV irradiation1-bromo-2-(trifluoromethanesulfonyl)ethylbenzene, (E)-β-(Trifluoromethanesulfonyl)styreneFormation of addition and elimination products
Anthracene-9,10-dibromoanthracene, Trifluoromethanesulfinic acidActs as a brominating agent

Ion-Radical Catalysis

Ion-radical catalysis has been shown to be an effective method for initiating the addition of this compound to unsaturated hydrocarbons. This approach offers a convenient preparative route to a range of organic compounds containing the valuable trifluoromethyl group.

Research has demonstrated that this compound can undergo addition reactions with a wide spectrum of unsaturated hydrocarbons under ion-radical initiation conditions. nih.gov Redox systems, particularly those based on salts of variable-valency metals like copper, iron, and manganese, are known to efficiently initiate radical additions of polyhaloalkanes to olefins. nih.gov Drawing from the established activity of copper halides in catalyzing the addition of sulfonyl chlorides and bromides to olefins and acetylenes, studies have shown that metallic copper can effectively initiate the addition of this compound to various unsaturated compounds. nih.gov

A notable example is the reaction of this compound with freshly distilled acrolein in an acetonitrile solution containing powdered copper. This reaction proceeds efficiently at room temperature (25-35°C), leading to the formation of 2-bromo-3-(trifluoromethanesulfonyl)propanal with a 79% yield. nih.gov The use of metallic copper as an initiator highlights a practical and effective method for the ion-radical mediated addition of this compound. nih.gov

The general scheme for the copper-catalyzed addition of this compound to unsaturated compounds can be represented as follows:

Table 1: Copper-Catalyzed Addition of this compound to Unsaturated Compounds This table is interactive. Click on the headers to sort.

Unsaturated Compound Catalyst Solvent Temperature (°C) Product Yield (%) Reference

This catalytic approach underscores the utility of ion-radical pathways in harnessing the synthetic potential of this compound for trifluoromethylation reactions.

Lewis Acid Catalysis in Activated Transformations

The application of Lewis acid catalysis to activate this compound for transformations is not a widely documented strategy in the scientific literature. While Lewis acids are commonly employed to activate a variety of substrates and reagents in organic synthesis, their specific use in promoting reactions of this compound is not extensively reported.

Lewis acids function as electron-pair acceptors and are known to catalyze a vast array of reactions, often by coordinating to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack or other transformations. libretexts.org For instance, Lewis acids like iron(III) chloride have been used in dual catalytic systems for the trifluoromethylthiolation of arenes, but in these cases, a different trifluoromethylthiolating agent, N-trifluoromethylthiosaccharin, is activated, not this compound. nih.gov Similarly, the activation of epoxides by Lewis acids is a common strategy in organic synthesis. nih.gov

While direct Lewis acid catalysis on this compound is not prominent, related compounds have been the subject of such catalytic studies. For example, Lewis acid-assisted Brønsted acid catalysis has been explored for the decarbonylation of isocyanates using borane-based Lewis acids. nih.gov However, this does not directly translate to the reactivity of the sulfonyl bromide.

Given the current body of literature, it appears that ion-radical pathways, as discussed in the previous section, are a more established and explored avenue for the catalytic activation of this compound compared to Lewis acid-mediated transformations. Further research may yet uncover potential applications for Lewis acid catalysis in modulating the reactivity of this important trifluoromethylating agent.

Mechanistic Investigations of Trifluoromethanesulfonyl Bromide Reactions

Elucidation of Radical Mechanisms

Radical reactions involving trifluoromethanesulfonyl bromide typically proceed via a chain reaction mechanism, initiated by the homolytic cleavage of the S-Br or C-S bond. libretexts.orgyoutube.com The resulting trifluoromethyl radical is a highly reactive intermediate that can engage in a variety of transformations. nih.gov

Significant experimental evidence supports the existence of radical intermediates in reactions of this compound. The compound is known to be highly sensitive to light; under the influence of sunlight, it undergoes desulfodioxidation, eliminating sulfur dioxide (SO2) to form trifluoromethyl bromide (CF3Br). fluorine1.ru This photochemical decomposition is a hallmark of a radical process, initiated by the homolytic cleavage of the C–S bond to generate a trifluoromethyl radical (•CF3) and a sulfonyl bromide radical.

Further evidence comes from its addition reactions to unsaturated hydrocarbons. fluorine1.ru When reacted with terminal alkenes, this compound yields products consistent with the radical addition of the trifluoromethyl group across the double bond. fluorine1.ru For instance, the reaction with various olefins is often accompanied by the elimination of SO2, indicating the initial formation of a radical adduct followed by the loss of sulfur dioxide. fluorine1.ru The steric hindrance observed in radical additions to internal olefins compared to terminal ones further supports a radical mechanism. fluorine1.ru

The general scheme for radical addition involves:

Initiation: Formation of the trifluoromethyl radical (•CF3).

Propagation: Addition of the •CF3 radical to an alkene to form a new alkyl radical, which then reacts further. libretexts.org

Termination: Combination of two radical species to end the chain reaction. libretexts.org

The course of radical reactions involving this compound is profoundly influenced by the presence of initiators and inhibitors.

Initiators are substances that facilitate the formation of initial radical species.

Photochemical Initiation: As mentioned, UV light is an effective initiator for the reactions of this compound. fluorine1.ru

Redox Initiation: Diverse redox systems are known to efficiently initiate radical additions. fluorine1.ru Metallic copper, in particular, has been shown to be a highly effective initiator for the addition of this compound to olefins in an acetonitrile (B52724) solution, even at room temperature. fluorine1.ru This is consistent with the broader use of copper halides as active catalysts for the addition of sulfonyl halides to unsaturated compounds. fluorine1.ru

Inhibitors , or radical quenchers, function by reacting with and deactivating radical intermediates, thereby halting the chain reaction. utah.edu While specific inhibitor studies on this compound are not detailed, the principles of radical quenching via mechanisms like single electron transfer (SET) or hydrogen atom transfer (HAT) are well-established. utah.eduoclc.org The introduction of a radical scavenger would be expected to suppress the formation of radical addition products.

Table 1: Copper-Initiated Radical Addition of this compound to Alkenes fluorine1.ru
Alkene SubstrateProductConditionsYield
Methyl acrylate (B77674)Methyl-2-bromo-4,4,4-trifluorobutanoatePowdered Copper, Acetonitrile, Room Temp., 2 days60%
(2E)-1,4-Diacetoxy-2-butene4-(Acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate (B1210297)Powdered Copper, Acetonitrile, Room Temp., 2 days70%

Probing Ionic Pathways

In the absence of radical initiators or in the presence of polar substrates, this compound can react through ionic mechanisms. These pathways involve charged intermediates, such as carbocations, and are sensitive to the electronic properties of the reactants and the polarity of the reaction medium.

Direct identification of cationic intermediates in reactions of this compound can be challenging. However, their existence is often inferred from the observed products and by analogy to related compounds. For example, in its reaction with anthracene (B1667546), this compound acts solely as a brominating agent to produce 9,10-dibromoanthracene (B139309), a reaction that likely proceeds through an electrophilic, ionic pathway rather than a radical one. fluorine1.ru

In related systems, such as the metathesis reaction of bromoalkanes with silver triflate, the formation of cyclic bromonium ions—a type of cationic intermediate—has been proposed to explain unique reactivity and product selectivity. researchgate.net The regioselectivity in the addition of other trifluoromethylsulfonyl compounds, like triflimide, to phenylacetylene (B144264) has been shown to be determined by the stabilizing effect of an α-aryl substituent on a cationic intermediate. mdpi.com Modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) are powerful tools for identifying putative cationic intermediates, such as adducts between a reagent and a metal center, in related ionic reactions. uni-goettingen.de

Kinetic studies and linear free-energy relationships, such as the Hammett equation, are classical tools for diagnosing reaction mechanisms. uottawa.ca The Hammett equation (log(k/k₀) = ρσ) relates the rate constants (k) of a series of reactions with substituted reactants to the substituent constants (σ) and a reaction constant (ρ). uottawa.ca A large, negative ρ value indicates the buildup of significant positive charge in the transition state, which is strong evidence for a cationic intermediate. uottawa.ca

While specific Hammett studies on this compound are not widely reported, analysis of analogous compounds is informative. For instance, the solvolysis of substituted benzyl (B1604629) trifluoromethanesulfonates shows a large negative ρ+ value of -3.7, suggesting a borderline mechanism with substantial carbocationic character in the transition state. researchgate.net In other systems, branching ratios in competing reactions have been directly correlated with Hammett parameters, demonstrating that electron-donating groups facilitate the reaction, consistent with an ionic pathway involving charge buildup. uni-goettingen.de This type of analysis is crucial for distinguishing between concerted (SN2-like) and stepwise (SN1-like) ionic pathways. uottawa.ca

Table 2: Interpreting Hammett Reaction Constants (ρ)
Value of ρInterpretationImplication for Mechanism
Large and NegativeReaction is aided by electron-donating substituents. Buildup of positive charge in the transition state.Consistent with formation of a cationic intermediate (e.g., SN1-type pathway). uottawa.ca
Small or Near ZeroReaction is not very sensitive to electronic effects of substituents.May suggest a radical mechanism or an ionic mechanism with little charge development at the reaction center. uottawa.ca
PositiveReaction is aided by electron-withdrawing substituents. Buildup of negative charge in the transition state.Consistent with formation of an anionic intermediate. uottawa.ca

Role of Solvent and Additives in Reaction Selectivity and Rate

The selectivity and rate of reactions involving this compound are highly dependent on the solvent and the presence of additives. researchgate.netuottawa.ca These factors can stabilize one type of intermediate over another, thereby directing the reaction down a radical or ionic path.

Solvent Effects: Polar solvents can stabilize charged transition states and intermediates, favoring ionic reaction pathways. uottawa.ca For example, SN2 reactions often accelerate in polar solvents because the polar activated complex is stabilized. uottawa.ca In contrast, radical reactions are less sensitive to solvent polarity. The use of acetonitrile, a polar aprotic solvent, in the copper-initiated radical additions suggests that it serves as a suitable medium without interfering with the radical chain reaction. fluorine1.ru The high reactivity of related triflate esters in polar solvents like DMSO further underscores the ability of such solvents to promote pathways with charge separation. researchgate.net

Additive Effects: Additives can fundamentally alter the reaction mechanism. As discussed, metallic copper acts as a radical initiator. fluorine1.ru In other contexts, a Lewis acid could be added to coordinate with the bromine atom, enhancing its leaving group ability and promoting an ionic pathway by facilitating the formation of a trifluoromethanesulfonyl cation or a related electrophilic species. The choice of additive is therefore a critical parameter for controlling the reaction outcome.

Applications of Trifluoromethanesulfonyl Bromide in Complex Organic Synthesis

Stereoselective and Regioselective Transformations

The addition of trifluoromethanesulfonyl bromide to unsaturated hydrocarbons is a key application that demonstrates its utility in controlling reaction outcomes. These reactions often proceed with notable regioselectivity, though stereoselectivity can be variable.

In the context of alkene additions, regioselectivity refers to the specific placement of the trifluoromethyl group and the bromine atom across the double bond. masterorganicchemistry.com Studies have shown that the bromotrifluoromethylation of unactivated aliphatic alkenes with this compound can be highly regioselective. nih.gov For instance, the reaction with both terminal and internal alkenes, conducted by simple heating without a catalyst, yields 1,2-difunctionalized products where the CF₃ group and bromine add to adjacent carbons. nih.gov The reaction mechanism often involves a radical intermediate, and the regiochemical outcome is dictated by the formation of the most stable radical species. youtube.comyoutube.comyoutube.com For example, in the radical addition to propene, the bromine radical adds to the less substituted carbon to form the more stable secondary carbon radical. youtube.com

While regioselectivity is often high, achieving high stereoselectivity (the specific 3D arrangement of the added groups) can be challenging. The addition of bromine to an alkene typically proceeds via an anti addition, where the two bromine atoms add to opposite faces of the double bond. youtube.com However, reactions involving this compound can result in a mixture of stereoisomers. fluorine1.ru For example, the copper-catalyzed addition to (2E)-1,4-diacetoxy-2-butene produces a mixture of stereoisomers of 4-(acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate (B1210297). fluorine1.ru Similarly, copper-mediated bromotrifluoromethylation of monosubstituted alkenes using a different trifluoromethyl source also resulted in poor diastereoselectivity. nih.gov

Table 1: Regioselective Bromotrifluoromethylation of Alkenes

Substrate Reagent Conditions Product Yield Ref
Aliphatic Alkenes CF₃SO₂Br Heat, Hexane β-CF₃ alkyl bromides Good to High nih.gov
(2E)-1,4-diacetoxy-2-butene CF₃SO₂Br, Cu Acetonitrile (B52724), RT, 2 days 4-(Acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate (mixture of stereoisomers) 70% fluorine1.ru
Methyl acrylate (B77674) CF₃SO₂Br, Cu Acetonitrile, RT, 2 days Methyl-2-bromo-4,4,4-trifluorobutanoate 60% fluorine1.ru

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery. semanticscholar.orgnih.govnih.govanu.edu.au It involves introducing chemical groups into complex molecules, such as drug candidates or natural products, at the final steps of a synthetic sequence. nih.govnih.govanu.edu.au This approach allows for the rapid diversification of molecular structures to explore structure-activity relationships and improve physicochemical or pharmacokinetic properties, avoiding the need for laborious de novo synthesis. nih.govanu.edu.au

While direct examples of this compound in LSF are not extensively documented in the provided literature, the utility of related reagents highlights the potential of this compound class. For instance, trifluoromethanesulfonyl azide (B81097) (CF₃SO₂N₃), a closely related reagent, has been used for the late-stage functionalization of complex, biologically important molecules through azidotrifluoromethylation. organic-chemistry.org This demonstrates the capacity of trifluoromethanesulfonyl-derived reagents to modify intricate structures. The products of such reactions, trifluoromethylated molecules, are highly valuable. The synthesis of secondary trifluoromethylated alkyl bromides, for example, has been applied to the late-stage modification of bioactive compounds like gemfibrozil (B1671426) and flurbiprofen, showcasing the importance of these structural motifs in medicinal chemistry. organic-chemistry.org The development of highly selective reactions under mild conditions is crucial for successful LSF, a field that has been significantly advanced by innovations in photoredox and radical chemistry. anu.edu.aursc.org

Synthesis of Complex Organic Molecules

This compound serves as a key building block for a variety of complex organic structures, leveraging its ability to act as either a trifluoromethylating or trifluoromethanesulfonylating agent. fluorine1.ru

A primary application of this compound is the synthesis of aliphatic compounds containing a terminal trifluoromethyl group. fluorine1.ru These molecules are valuable intermediates for producing pharmaceuticals, agrochemicals, and specialty materials like surfactants and liquid crystals. fluorine1.ruresearchgate.net The reaction of this compound with unsaturated hydrocarbons under photochemical or catalytic conditions is a convenient method for creating these derivatives. fluorine1.ru

For example, the copper-catalyzed addition of this compound to methyl acrylate yields methyl-2-bromo-4,4,4-trifluorobutanoate, a functionalized aliphatic ester. fluorine1.ru Another example is the reaction with (2E)-1,4-diacetoxy-2-butene, which provides 4-(acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate. fluorine1.ru These reactions illustrate a direct method for incorporating the CF₃ group and a bromine atom, which can be further manipulated, into an aliphatic chain. fluorine1.ru

Table 2: Synthesis of Trifluoromethylated Aliphatic Derivatives

Substrate Conditions Product Yield Ref
Methyl acrylate Cu, Acetonitrile, RT, 2 days Methyl-2-bromo-4,4,4-trifluorobutanoate 60% fluorine1.ru
(2E)-1,4-diacetoxy-2-butene Cu, Acetonitrile, RT, 2 days 4-(Acetoxy)-2-bromo-3-(trifluoromethyl)butyl acetate 70% fluorine1.ru

In addition to providing a trifluoromethyl radical, this compound can react to incorporate the entire trifluoromethanesulfonyl (CF₃SO₂) group. This functionality is crucial for synthesizing sulfonyl-containing compounds, which have broad applications. Sulfonylation is a key method for forming C-S bonds in organic synthesis. wechemglobal.com

A notable example is the reaction of this compound with acrolein in the presence of powdered copper. This reaction proceeds at room temperature to yield 2-bromo-3-(trifluoromethanesulfonyl)propanal. fluorine1.ru In this transformation, the reagent adds across the carbon-carbon double bond of acrolein, introducing both a bromine atom and the CF₃SO₂ group to the aliphatic backbone, resulting in a highly functionalized aldehyde. fluorine1.ru

Table 3: Synthesis of a Functionalized Sulfonyl-Containing Compound

Substrate Conditions Product Yield Ref
Acrolein Cu, Acetonitrile, 25-35°C, 3 h 2-Bromo-3-(trifluoromethanesulfonyl)propanal 79% fluorine1.ru

The derivatives synthesized from this compound are often not the final products but rather crucial intermediates for high-value chemicals. The incorporation of fluorine, particularly the trifluoromethyl group, into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance biological activity, metabolic stability, and other physicochemical properties. researchgate.netnih.gov

Aliphatic compounds with a terminal trifluoromethyl group, synthesized using this compound, are marketable intermediates for pharmaceuticals and agrochemicals. fluorine1.ru Fluorinated sulfonamides, for instance, are a significant class of compounds with applications as herbicides, fungicides, and insecticides, as well as various therapeutic agents in medicine. nih.gov The synthesis of building blocks like 2-bromo-3-(trifluoromethanesulfonyl)propanal and methyl-2-bromo-4,4,4-trifluorobutanoate provides access to these important classes of molecules. fluorine1.ru

Furthermore, trifluoromethyl-containing compounds are used in materials science as components of liquid crystals. fluorine1.rucolorado.edumdpi.com The unique properties imparted by the CF₃ group can influence the mesomorphic behavior of these materials. fluorine1.ru The ability to construct trifluoromethylated aliphatic chains using this compound thus opens pathways to these advanced materials. fluorine1.ru

Advanced Analytical Methodologies for Studying Trifluoromethanesulfonyl Bromide Chemistry

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural characterization of the reactants, intermediates, and products involved in the chemistry of trifluoromethanesulfonyl bromide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) offer complementary information, enabling a comprehensive understanding of molecular structures and transformations.

Solution-phase NMR spectroscopy is a uniquely powerful tool for the analysis of reaction mechanisms, offering non-destructive and quantitative data on a variety of atomic nuclei. nih.gov For reactions involving this compound, ¹H and ¹⁹F NMR are particularly informative. These techniques allow for the detailed structural characterization of products, which in turn provides significant insight into the reaction pathway. fluorine1.ru The reactivity of this compound is diverse; it can act as a source of a trifluoromethyl group, a trifluoromethanesulfonyl group, or function as a brominating agent depending on the substrate and reaction conditions. fluorine1.ru

By analyzing the NMR spectra of the products, researchers can deduce the role of the bromide in a specific transformation. For example, in its reaction with anthracene (B1667546), the formation of 9,10-dibromoanthracene (B139309) as the sole product indicates that this compound acts purely as a brominating agent. fluorine1.ru Conversely, reactions with other unsaturated hydrocarbons can lead to products of additive or substitutive trifluoromethylation. fluorine1.ru The chemical shifts and coupling constants observed in ¹H and ¹⁹F NMR spectra are critical for confirming these structures.

The following table presents NMR data for products formed from reactions involving this compound, illustrating how these data are used for structural assignment. fluorine1.ru

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
N-(2-bromo-4,4,4-trifluorobutyl)-2,2,2-trifluoroacetamide (5a) 2.3 (m, 2H, CF₃CH₂CH ₂), 2.6 (m, 2H, CF₃CH ₂), 3.8 (m, 2H, CH ₂NH), 9.1 (br. s, 1H, NH )-78 (s, 3F, C(O)CF ₃), -68 (t, 3F, ³JHF = 11 Hz, CF ₃CH₂)
4,4,4-Trifluorobutylamine (11) 1.5 (m, 2H, CF₃CH₂CH ₂), 2.1 (m, 2H, CF₃CH ₂), 2.6 (t, 2H, CH ₂NH₂), 3.3 (br. s, 2H, NH ₂)-68 (t, 3F, ³JFH = 8 Hz, CF ₃)
Product of reaction with MeCN (unnamed) 2.85-3.15 (m, 2H, CF₃CH ₂), 4.65 (t, 1H, CH Br)-66 (t, 3F, ³JHF = 9 Hz, CF ₃)

This table is generated based on data from Fluorine Notes. fluorine1.ru

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of reaction products. youtube.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive tool for identifying and elucidating the structures of compounds in complex mixtures. rssl.com In the study of this compound chemistry, MS is used to confirm the identity of reaction products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. fluorine1.ru

For instance, the reaction of this compound with acrolein in acetonitrile (B52724) yields 2-bromo-3-(trifluoromethanesulfonyl)propanal. fluorine1.ru The identification of this product is supported by its mass spectrum, which displays a characteristic molecular ion peak and a series of fragment ions corresponding to the loss of specific atoms or groups. fluorine1.ru This fragmentation data provides a fingerprint that helps to confirm the proposed structure. fluorine1.ru Accurate mass spectrometry can further provide a proposed molecular formula, adding another layer of confidence to the identification. rssl.com

The table below details the mass spectrum fragmentation of a product resulting from a reaction involving this compound. fluorine1.ru

Ionm/z
[M]⁺201
[M-F]⁺182
[M-F-HF]⁺163
[M-CF₃]⁺132
[M-Br]⁺ (100%)122
[CF₃]⁺69

This table presents mass spectrometry data for the product of a reaction between this compound and acetonitrile, as reported in Fluorine Notes. fluorine1.ru

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. youtube.comfiveable.me These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies. fiveable.me By analyzing the absorption or scattering of light, one can identify the types of bonds present and thus elucidate the structure of a compound. github.com

For this compound (CF₃SO₂Br), the IR and Raman spectra are expected to show strong bands corresponding to the vibrations of the trifluoromethyl (CF₃) and sulfonyl (SO₂) groups, as well as the carbon-bromine (C-Br) bond. The C-F stretching vibrations typically appear in the region of 1350-1000 cm⁻¹. spectroscopyonline.com The C-Br stretch is found at lower wavenumbers, generally between 650 and 510 cm⁻¹. spectroscopyonline.com The presence of these characteristic peaks can confirm the integrity of the molecule and its functional groups.

Furthermore, in-situ IR spectroscopy can be employed for reaction monitoring. bruker.comamericanpharmaceuticalreview.com By tracking the disappearance of reactant bands and the appearance of product bands over time, researchers can gain insights into reaction kinetics and mechanisms. bruker.com For example, monitoring the disappearance of a C-Br band could indicate the progress of a reaction where the bromine atom is displaced. americanpharmaceuticalreview.com

BondCharacteristic Vibrational Frequency (cm⁻¹)
C-F Stretch1350 - 1000
C-Cl Stretch840 - 560
C-Br Stretch650 - 510
C-I Stretch600 - 485

This table is generated based on general spectroscopic data. spectroscopyonline.com

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used in the context of this compound chemistry. tcichemicals.comresearchgate.net

GC is particularly suitable for analyzing volatile compounds and is often used to determine the purity of this compound, which is typically specified as greater than 95%. tcichemicals.comcymitquimica.comlabproinc.com When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying the products of reactions involving this compound. fluorine1.ru

HPLC is another vital technique, especially for analyzing less volatile or thermally sensitive compounds. americanpharmaceuticalreview.com For complex biological samples, coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICPMS) or other mass spectrometry detectors allows for the simultaneous detection and identification of metabolites of bromine-containing compounds. researchgate.net Both GC and HPLC are used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products. americanpharmaceuticalreview.comyoutube.com This data is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize product yield and minimize impurities. bruker.com

Q & A

Q. What are the established synthetic routes for trifluoromethanesulfonyl bromide, and how do reaction conditions influence yield and purity?

this compound (CF₃SO₂Br) is commonly synthesized via halogen exchange reactions, such as the treatment of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with bromide salts (e.g., KBr or LiBr) in polar aprotic solvents like acetonitrile or DMF. Reaction temperature (typically 40–60°C) and stoichiometric ratios of bromide sources significantly impact yield and purity. For instance, excess KBr improves bromide substitution efficiency, while prolonged heating may lead to decomposition byproducts . Alternative routes include direct bromination of trifluoromethanesulfonic acid derivatives under controlled conditions.

Q. What purification techniques are recommended for this compound to ensure high reactivity in subsequent reactions?

High-purity CF₃SO₂Br is critical for avoiding side reactions. Fractional distillation under reduced pressure (e.g., 50–60°C at 10–15 mmHg) is effective for isolating the compound from residual solvents or unreacted precursors. Recrystallization using non-polar solvents (e.g., hexane) at low temperatures (-20°C) can further remove impurities. Analytical methods like ¹⁹F NMR and GC-MS should confirm purity (>98%) before use in sensitive applications like triflate formation .

Q. How does the hygroscopic nature of this compound affect experimental reproducibility, and what handling protocols are advised?

CF₃SO₂Br is highly moisture-sensitive, leading to hydrolysis to trifluoromethanesulfonic acid (CF₃SO₃H) and HBr. Experiments must be conducted under inert atmospheres (argon or nitrogen) using anhydrous solvents. Storage in flame-sealed ampules or desiccated containers with molecular sieves is recommended. Pre-drying glassware at 120°C and employing Schlenk-line techniques improve reproducibility in moisture-sensitive syntheses .

Advanced Research Questions

Q. How does the leaving group ability of this compound compare to other sulfonyl halides in nucleophilic substitution reactions?

The trifluoromethanesulfonyl (triflyl) group is a superior leaving group compared to mesyl (CH₃SO₂⁻) or tosyl (p-TolSO₂⁻) groups due to the strong electron-withdrawing effect of the CF₃ moiety, which stabilizes the transition state. Kinetic studies show that triflates (CF₃SO₂⁻ derivatives) undergo nucleophilic substitution ~10³ times faster than mesylates in SN2 reactions. This reactivity makes CF₃SO₂Br ideal for generating triflate intermediates in cross-coupling or polymerization reactions .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature reactions?

CF₃SO₂Br decomposes above 80°C, releasing SO₂ and Br₂. To minimize degradation, use low-boiling solvents (e.g., THF or Et₂O) for reflux conditions and monitor reaction progress via in situ FTIR or Raman spectroscopy. Catalytic additives like Cu(I) salts can stabilize intermediates during triflate formation. Alternatively, stepwise addition of CF₃SO₂Br to the reaction mixture prevents localized overheating .

Q. How is this compound utilized in synthesizing ionic liquids for battery electrolytes?

CF₃SO₂Br serves as a precursor for bis(trifluoromethanesulfonyl)imide (TFSI⁻) salts, which are key components in high-performance ionic liquids. For example, reacting CF₃SO₂Br with LiN(SiMe₃)₂ yields LiTFSI, a widely used electrolyte in Li-ion batteries. The high thermal stability and low viscosity of TFSI-based ionic liquids enhance ion mobility in energy storage systems .

Q. What analytical methods confirm the structural integrity of this compound derivatives in complex reaction mixtures?

  • ¹⁹F NMR : Distinct signals for CF₃SO₂Br (δ ≈ -78 ppm) and its derivatives (e.g., CF₃SO₂⁻ at δ ≈ -79 ppm).
  • ESI-MS : Detects molecular ions ([M-Br]⁻ for triflates) with high resolution.
  • X-ray crystallography : Resolves bond-length distortions in triflate-metal complexes.
  • TGA/DSC : Assesses thermal stability and decomposition pathways .

Contradictions and Limitations

  • reports high yields (>85%) for CF₃SO₂Br synthesis via halogen exchange, but industrial-scale reproducibility may vary due to solvent purity and bromide source selection.
  • While highlights triflate reactivity, competing side reactions (e.g., elimination) in sterically hindered systems require tailored reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.